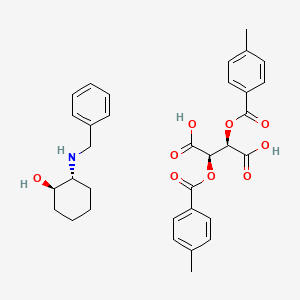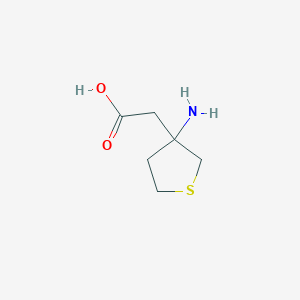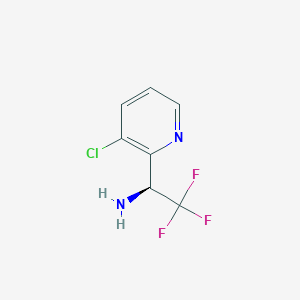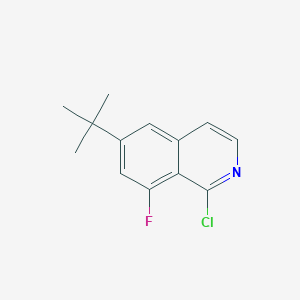
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of tert-butyl, chloro, and fluoro substituents on the isoquinoline ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes.
Introduction of Substituents: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride and fluorine gas or other fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isoquinoline core can undergo oxidation to form N-oxides or reduction to form dihydroisoquinolines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products
Substitution Products: Derivatives with different nucleophiles replacing the chloro or fluoro groups.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Dihydroisoquinolines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the tert-butyl, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butyl)-1-chloroisoquinoline: Lacks the fluoro substituent.
6-(Tert-butyl)-8-fluoroisoquinoline: Lacks the chloro substituent.
1-Chloro-8-fluoroisoquinoline: Lacks the tert-butyl substituent.
Uniqueness
6-(Tert-butyl)-1-chloro-8-fluoroisoquinoline is unique due to the combined presence of tert-butyl, chloro, and fluoro groups on the isoquinoline ring. This combination imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H13ClFN |
|---|---|
Molecular Weight |
237.70 g/mol |
IUPAC Name |
6-tert-butyl-1-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C13H13ClFN/c1-13(2,3)9-6-8-4-5-16-12(14)11(8)10(15)7-9/h4-7H,1-3H3 |
InChI Key |
KTXZSDLBFMWFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CN=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


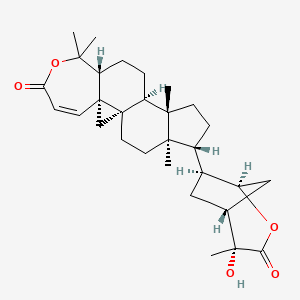
![3-[(Benzyloxy)methyl]piperidine](/img/structure/B13030971.png)
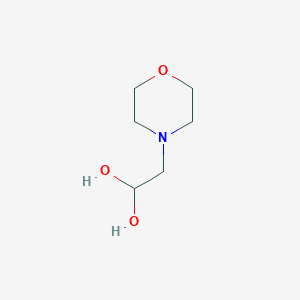
![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)
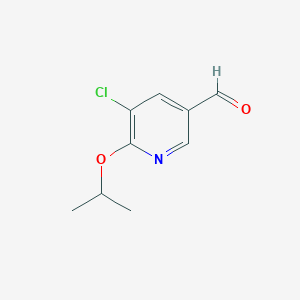
![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)
